3,3-Diethyl-1-trimethylsilyl-1-pentyne
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Overview
Description
3,3-Diethyl-1-trimethylsilyl-1-pentyne is a chemical compound with the molecular formula C12H24Si and a molecular weight of 196.4 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a pentyne backbone, with two ethyl groups at the 3-position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3,3-Diethyl-1-trimethylsilyl-1-pentyne can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diethyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
3,3-Diethyl-1-trimethylsilyl-1-pentyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydride.
Scientific Research Applications
3,3-Diethyl-1-trimethylsilyl-1-pentyne has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-trimethylsilyl-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of carbon-carbon bonds, while the alkyne group can undergo addition and cycloaddition reactions. These properties make the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
3,3-Diethyl-1-trimethylsilyl-1-pentyne can be compared with other similar compounds, such as:
1-Trimethylsilyl-1-pentyne: This compound has a similar structure but lacks the ethyl groups at the 3-position.
3,3-Dimethyl-1-trimethylsilyl-1-pentyne: This compound has methyl groups instead of ethyl groups at the 3-position.
1-Pentyn-1-yltrimethylsilane: This compound has a similar backbone but different substituents.
The presence of the ethyl groups in this compound can influence its reactivity and physical properties, making it unique compared to its analogs.
Properties
IUPAC Name |
3,3-diethylpent-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-7-12(8-2,9-3)10-11-13(4,5)6/h7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQJWIOQPKWKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702101 |
Source
|
Record name | (3,3-Diethylpent-1-yn-1-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61227-90-5 |
Source
|
Record name | (3,3-Diethylpent-1-yn-1-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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